2-Mercaptomethylpyrazine

Flavor Chemistry Sensory Analysis Structure-Odor Relationship

2-Mercaptomethylpyrazine (CAS 59021-02-2), also designated as pyrazinemethanethiol or 2-pyrazinylmethanethiol, is a sulfur-containing heterocyclic aromatic compound with the molecular formula C5H6N2S and a molecular weight of 126.18 g/mol. It is characterized by the presence of a mercapto (-SH) group attached to a methyl group substituted on the pyrazine ring.

Molecular Formula C5H6N2S
Molecular Weight 126.18 g/mol
CAS No. 59021-02-2
Cat. No. B1583735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptomethylpyrazine
CAS59021-02-2
Molecular FormulaC5H6N2S
Molecular Weight126.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CS
InChIInChI=1S/C5H6N2S/c8-4-5-3-6-1-2-7-5/h1-3,8H,4H2
InChIKeyVQFGDOHENLRPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptomethylpyrazine (CAS 59021-02-2): Essential Physicochemical and Regulatory Profile for Industrial Flavor Procurement


2-Mercaptomethylpyrazine (CAS 59021-02-2), also designated as pyrazinemethanethiol or 2-pyrazinylmethanethiol, is a sulfur-containing heterocyclic aromatic compound with the molecular formula C5H6N2S and a molecular weight of 126.18 g/mol [1]. It is characterized by the presence of a mercapto (-SH) group attached to a methyl group substituted on the pyrazine ring [1]. Physically, the compound is a colorless to yellow liquid exhibiting a distinctive roasted, meat-like odor with caramellic nuances [2]. It is soluble in water, miscible with ethanol, and soluble in common organic solvents and oils [2]. The compound has a predicted pKa of 8.73±0.25, a predicted boiling point of 224.8±25.0 °C, and a reported boiling point of 94 °C at 10 mm Hg [2]. It is globally recognized as a flavoring substance, bearing FEMA GRAS number 3299, JECFA number 794, and CoE number 11502 [3][4].

Why Substituting 2-Mercaptomethylpyrazine with Generic Pyrazine Thiols or Analogs Compromises Flavor Fidelity


The class of pyrazine thiols and thioethers is defined by a shared heterocyclic core, yet subtle structural modifications, such as the position of the mercapto group, the length of the carbon spacer, or the oxidation state of sulfur, result in non-interchangeable organoleptic profiles [1]. 2-Mercaptomethylpyrazine is specifically defined by its mercaptomethyl (-CH2-SH) substitution, which confers a unique combination of roasted, meaty, and caramellic notes at specific odor thresholds [2]. In contrast, closely related analogs like 2-pyrazinylethanethiol (with an ethyl spacer) deliver a more sulfurous, cabbage-like, and garlic/onion character [3], while 2-(methylthio)pyrazine (a thioether) presents a nutty, sweet, and green profile [4]. Direct substitution with such analogs would fundamentally alter the intended flavor profile of a finished product, leading to organoleptic deviation. Similarly, replacement with non-sulfur pyrazines or other pyrazine thiols like 2-mercaptopyridine (which is solid and has a burnt note) fails to replicate the target compound's specific GRAS status (FEMA 3299) and established use levels (e.g., 1–10 mg/kg in food) [5][6]. Therefore, generic substitution without quantitative sensory and regulatory validation introduces unacceptable risk to product consistency and regulatory compliance.

Quantitative Differentiation of 2-Mercaptomethylpyrazine: Evidence-Based Comparison with Structural Analogs


Organoleptic Profile Divergence: Roasted-Meat vs. Nutty-Green vs. Sulfurous-Cabbage Sensory Notes

2-Mercaptomethylpyrazine exhibits a distinct organoleptic profile characterized as 'roasted, meat-like' with 'caramellic' and 'meaty' notes [1][2]. In contrast, the closely related analog 2-(methylthio)pyrazine (CAS 21948-70-9), where the mercapto group is methylated to a thioether, is described as having a 'nutty, sweet, meaty, slightly green' flavor profile [3]. Another analog, 2-pyrazinylethanethiol (CAS 35250-53-4), which extends the carbon spacer by one methylene unit, is characterized by a 'meaty, cabbage, sulfurous' odor, with strong 'garlic or onion' notes [4]. These qualitative descriptors, derived from authoritative flavor databases and JECFA specifications, establish that minor structural modifications lead to non-overlapping sensory characteristics.

Flavor Chemistry Sensory Analysis Structure-Odor Relationship

Regulatory Safety Status: Differentiated GRAS and Use-Level Specifications for Food Applications

2-Mercaptomethylpyrazine is affirmed as Generally Recognized as Safe (GRAS) by FEMA under number 3299, as published in FEMA GRAS Publication No. 5 [1][2]. Its recommended use level in finished food products is specifically set at 1–10 mg/kg for categories including baked goods, meat products, soups, and seasonings [3]. In contrast, the analog 2-pyrazinylethanethiol (FEMA 3230, JECFA 795) has a broader, more differentiated recommended use level range of 0.01–10 ppm [4]. 2-Mercaptopyridine (CAS 2637-34-5) lacks FEMA GRAS status for direct food flavoring use and is primarily utilized as a synthetic intermediate, with a distinct 'burnt' odor and solid physical state at room temperature . This regulatory and usage specification directly impacts procurement decisions for food and beverage applications.

Food Safety Regulatory Science GRAS Determination

Physical Property Differentiation: Liquid State and Solubility Profile Enable Versatile Formulation

2-Mercaptomethylpyrazine is a liquid at room temperature (colorless to yellow), with a reported boiling point of 94°C at 10 mm Hg, density of 1.148-1.156 g/cm³, and refractive index of 1.548-1.560 [1][2]. It exhibits solubility in water (estimated 40,750 mg/L at 25°C), miscibility with ethanol, and solubility in oils and organic solvents [2][3]. In contrast, the analog 2-mercaptopyridine (CAS 2637-34-5) is a yellow crystalline solid with a melting point of 128–130°C and only slight water solubility [4]. 2-(Methylthio)pyrazine is also a low-melting solid [5]. The liquid physical state and broad solubility of 2-mercaptomethylpyrazine offer greater ease of handling and incorporation into liquid flavor formulations, emulsions, and complex food matrices compared to solid analogs that may require additional processing for uniform dispersion.

Formulation Science Physical Chemistry Solubility

Potential Biological Activity Divergence: In Vitro Enzyme Inhibition vs. Antimicrobial Activity of Analogs

2-Mercaptomethylpyrazine has been investigated for its potential to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . While specific IC50 values for this compound against XO are not publicly disclosed in primary literature, its activity is noted as significant in the context of its thiol group's radical scavenging capacity . In contrast, the analog 2-(methylthio)pyrazine (CAS 21948-70-9) has demonstrated antibacterial activity by binding to DNA gyrase, inhibiting bacterial growth . Furthermore, BindingDB records indicate an IC50 of 15,000 nM for 2-mercaptomethylpyrazine against an unspecified target in a Z-Lyte assay, and 2,800 nM against PRMT5/MEP50 [1]. These disparate biological activities, though preliminary, suggest that 2-mercaptomethylpyrazine may follow a distinct biochemical interaction profile compared to its methylthio analog.

Biochemical Pharmacology Enzyme Inhibition Xanthine Oxidase

Strategic Application Scenarios for 2-Mercaptomethylpyrazine (CAS 59021-02-2) in Flavor Creation and Research


Formulating Authentic Roasted Meat and Savory Flavors for Processed Foods

As a FEMA GRAS flavoring agent (No. 3299) with a distinctive roasted, meat-like, and caramellic profile, 2-mercaptomethylpyrazine is optimally deployed in the formulation of savory flavor systems. Its recommended use level of 1–10 mg/kg in baked goods, meat products, soups, and seasonings provides a precise quantitative benchmark for achieving a robust roasted-meat character [1]. In direct contrast to 2-pyrazinylethanethiol, which imparts sulfurous cabbage notes and requires use levels as low as 0.01 ppm, 2-mercaptomethylpyrazine offers a more forgiving and targeted pathway to a pure roasted meat flavor [2]. Its liquid state and broad solubility profile (water-miscible in ethanol, soluble in oils) further facilitate homogeneous incorporation into complex food matrices [3].

Synthesis of Sulfur-Containing Pyrazine Derivatives for Medicinal Chemistry

2-Mercaptomethylpyrazine serves as a valuable synthetic intermediate for the preparation of sulfur-containing pyrazine derivatives [1]. Its mercapto group enables further functionalization, including oxidation to disulfides and nucleophilic substitution reactions, making it a versatile building block for generating libraries of pyrazine-based compounds . Preliminary evidence suggests potential for developing xanthine oxidase inhibitors, differentiating it from analogs like 2-(methylthio)pyrazine which have shown antibacterial activity [2]. Researchers seeking to explore pyrazine-thiol derived pharmacophores should prioritize 2-mercaptomethylpyrazine over the thioether analog due to the distinct reactivity and potential biological profile conferred by the free thiol group [2].

Calibration Standards for Sensory and Analytical Evaluation of Pyrazine Thiols

Given its well-defined and globally recognized organoleptic properties (roasted, meat-like) as documented by JECFA (No. 794) and FEMA, 2-mercaptomethylpyrazine is an ideal candidate for use as a reference standard in sensory training and analytical method development [1]. At a concentration of 0.10% in propylene glycol, it provides a reproducible 'roasted in sugar syrup meaty' aroma, serving as a benchmark for sensory panels evaluating roasted notes in complex flavors [2]. Its distinct profile allows for clear differentiation from other pyrazine thiols (e.g., the nutty-green 2-(methylthio)pyrazine) and thioethers, making it essential for building robust flavor libraries and training models for quality control in the food and beverage industry [3].

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